molecular formula C16H23N3O B11744357 [(4-methoxyphenyl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(4-methoxyphenyl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11744357
M. Wt: 273.37 g/mol
InChI Key: TZTZQNPRXDUJTH-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-methoxyphenylmethyl intermediate, which can be achieved through the methylation of 4-hydroxybenzyl alcohol. This intermediate is then reacted with {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of (4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

(4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds, such as:

    (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine: Differing in the position of the pyrazole ring substitution.

    (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Another positional isomer with different biological activity.

The uniqueness of (4-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C16H23N3O/c1-12(2)16-9-14(19(3)18-16)11-17-10-13-5-7-15(20-4)8-6-13/h5-9,12,17H,10-11H2,1-4H3

InChI Key

TZTZQNPRXDUJTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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